molecular formula C9H11NO B3393022 n-Benzyl-n-methylformamide CAS No. 17105-71-4

n-Benzyl-n-methylformamide

Cat. No. B3393022
CAS RN: 17105-71-4
M. Wt: 149.19 g/mol
InChI Key: ACVHDOLKAPAIGB-UHFFFAOYSA-N
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Description

N-Benzyl-n-methylformamide is an organic compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .


Molecular Structure Analysis

The molecular structure of n-Benzyl-n-methylformamide consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Catalysis and Chemical Reactions

N-Benzyl-N-methylformamide has been found to play a significant role in catalytic processes. For instance, in a study by Zhang et al. (2012), N-Methylformamide was identified as a crucial promoter in the Pd(II)-catalyzed trifluoromethylation of ortho C-H bonds in N-arylbenzamides. This process is significant for the formation of C-CF3 bonds from the Pd center, highlighting the compound's importance in facilitating complex chemical reactions (Zhang, Dai, Wasa, & Yu, 2012).

Reaction Mechanism Studies

Baciocchi et al. (2004) conducted a product study of the reaction of benzyldimethylamine with singlet oxygen, which resulted in the production of N-Benzyl-N-methylformamide. This study provided insights into the reaction mechanisms, including temperature effects and kinetic deuterium isotope effects, which are important for understanding the chemical behavior of such compounds (Baciocchi, Del Giacco, & Lapi, 2004).

Mass Spectrometry and Drug Metabolism Studies

In a study by Baillie et al. (1989), N-Benzyl-N-methylformamide was used to investigate the S-(N-methylcarbamoyl) derivatives of glutathione, cysteine, and N-acetylcysteine. This research provided valuable insights into the analysis of drug metabolites using mass spectrometric techniques, demonstrating the applicability of N-Benzyl-N-methylformamide in advanced drug metabolism studies (Baillie, Pearson, Rashed, & Howald, 1989).

Exploration of Molecular Structures

Kitano and Kuchitsu (1973) explored the molecular structure of N-Methylformamide, which is a closely related compound, using gas electron diffraction. Their study provided significant information about bond distances and angles, contributing to a deeper understanding of the structural properties of similar amide compounds (Kitano & Kuchitsu, 1973).

Physical Chemistry Research

Research by Harris et al. (2003) on the Vapor−Liquid Equilibria for binary systems, including N-Methylformamide, at specific temperatures, provided critical data for understanding the physical chemistry properties of these substances. This information is essential for various applications in chemical engineering and material science (Harris, Wittig, Gmehling, Letcher, Ramjugernath, & Raal, 2003).

Spectroscopy and Astrophysics

A study by Belloche et al. (2017) focused on the rotational spectroscopy of N-methylformamide, a compound structurally similar to N-Benzyl-N-methylformamide. They investigated its potential presence in interstellar environments, highlighting the relevance of such compounds in astrochemistry and pre-biotic chemistry (Belloche, Meshcheryakov, Garrod, Ilyushin, Alekseev, Motiyenko, Margulès, Muller, & Menten, 2017).

Safety and Hazards

The safety data sheet for N-Methylformamide indicates that it is harmful in contact with skin and may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

N-benzyl-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(8-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVHDOLKAPAIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-n-methylformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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